3-(Phenylsulfonyl)pyrrolidine

Description

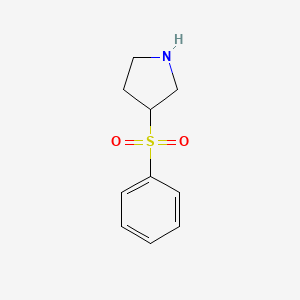

3-(Phenylsulfonyl)pyrrolidine is a pyrrolidine derivative substituted with a phenylsulfonyl group at the 3-position of the heterocyclic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties. The phenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, which influence receptor binding and metabolic stability. This compound has gained attention in drug discovery, particularly as a ligand for serotonin receptors (e.g., 5-HT6) and in spirocyclic frameworks .

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906616 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-04-4 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Sulfonyl Group

a) 3-(Phenylsulfonyl)pyrrolidine vs. 3-(Methylsulfonyl)pyrrolidine

- Structural Difference : Replacement of the phenyl group with a methyl group on the sulfonyl moiety.

- Functional Impact :

- The phenyl group enhances π-π stacking interactions with aromatic residues in receptor binding pockets, improving selectivity for 5-HT6 receptors (e.g., Ki = 12 nM for compound 39a in 5-HT6R assays) .

- Methylsulfonyl derivatives exhibit reduced steric hindrance and lower receptor affinity but better solubility due to decreased lipophilicity .

b) This compound vs. 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine

- Structural Difference : The sulfonyl group is attached to a methylene bridge on the phenyl ring rather than directly to pyrrolidine.

- Direct sulfonyl attachment (as in this compound) restricts rotation, favoring selective 5-HT6R binding .

Spirocyclic Analogues

a) Spiro[indoline-3,3'-pyrrolidine] Derivatives

- Example : 1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] (17 ) .

- Comparison: The spiro architecture imposes rigid geometry, enhancing 5-HT6R selectivity (Ki = 8 nM) compared to non-spiro analogues . 39a (1'-benzyl-substituted spiro compound) shows improved metabolic stability (t1/2 > 4 hrs in microsomal assays) due to reduced oxidative metabolism at the pyrrolidine nitrogen .

b) Pyrrolidine-2,5-dione Derivatives

Receptor Binding Profiles

| Compound | 5-HT6R Ki (nM) | 5-HT1A Ki (nM) | SERT IC50 (nM) | Selectivity Ratio (5-HT6/5-HT1A) |

|---|---|---|---|---|

| This compound | 12 | 450 | N/A | 37.5 |

| Spiro compound 39a | 8 | 320 | N/A | 40 |

| Pyrrolidine-2,5-dione 31 | 220 | 3.2 | 15 | 0.015 |

- Key Insight : The phenylsulfonyl group in this compound confers >30-fold selectivity for 5-HT6 over 5-HT1A receptors, outperforming dione-based analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.